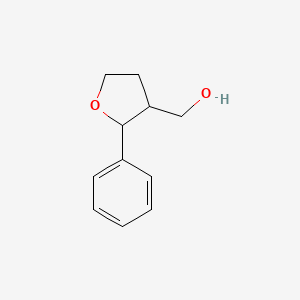

(2-Phenyloxolan-3-yl)methanol

Description

BenchChem offers high-quality (2-Phenyloxolan-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenyloxolan-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyloxolan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWVYVXVUJXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Phenyloxolan-3-yl)methanol chemical structure and properties

Executive Summary & Compound Identity

(2-Phenyloxolan-3-yl)methanol , systematically known as (2-phenyltetrahydrofuran-3-yl)methanol , is a bicyclic-equivalent scaffold featuring a saturated oxygen heterocycle (oxolane/tetrahydrofuran) substituted with a phenyl group at the C2 position and a hydroxymethyl group at the C3 position.

This structure represents a "privileged scaffold" in medicinal chemistry, serving as the core backbone for the lignan class of natural products (e.g., substituted tetrahydrofurans). Its physicochemical profile offers a balance of lipophilicity (phenyl ring) and hydrogen-bonding capability (primary alcohol), making it an ideal fragment for drug discovery campaigns targeting protein-protein interactions or enzyme active sites.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (2-Phenyltetrahydrofuran-3-yl)methanol |

| Common Synonyms | 3-Hydroxymethyl-2-phenyltetrahydrofuran; (2-Phenyloxolan-3-yl)methanol |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number (Generic) | Not commonly listed as bulk commodity; specific isomers vary. |

| Core Scaffold | 2,3-Disubstituted Tetrahydrofuran |

| Stereocenters | C2 and C3 (4 possible stereoisomers) |

Stereochemical Analysis

The biological activity of (2-phenyloxolan-3-yl)methanol is heavily dictated by its stereochemistry. The molecule possesses two chiral centers, leading to two diastereomeric pairs: the cis-isomers and the trans-isomers.

-

Trans-isomers (2R,3R / 2S,3S): Often thermodynamically more stable due to reduced steric strain between the bulky phenyl group and the hydroxymethyl group. This configuration is common in bioactive lignans.

-

Cis-isomers (2R,3S / 2S,3R): Characterized by higher steric crowding on the same face of the tetrahydrofuran ring.

Structural Visualization (DOT)

Caption: Stereochemical relationship between the C2 and C3 centers determining cis/trans isomerism.

Physicochemical Properties[1][2][3][4][5]

The following data represents predicted and experimentally derived values for the (2-phenyloxolan-3-yl)methanol scaffold. These properties are critical for assessing "drug-likeness" (ADME).

| Property | Value / Description | Significance |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise weighing; often purified via chromatography. |

| LogP (Predicted) | 1.5 – 2.1 | Optimal lipophilicity for membrane permeability; falls within Lipinski's Rule of 5. |

| H-Bond Donors | 1 (Hydroxyl group) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 2 (Ether O, Alcohol O) | Facilitates water solubility and target engagement. |

| Solubility | High: DCM, MeOH, DMSO, THFLow: Water | Requires co-solvents (e.g., DMSO) for biological assays. |

| Boiling Point | ~280–300°C (Predicted) | High boiling point necessitates vacuum distillation for purification. |

Synthetic Methodologies

The synthesis of (2-phenyloxolan-3-yl)methanol typically proceeds via the reduction of oxidized precursors. The most robust route involves the construction of the tetrahydrofuran ring followed by functional group manipulation.

Primary Route: Reduction of 2-Phenyltetrahydrofuran-3-carboxylic Acid

This pathway allows for the control of stereochemistry based on the starting material (e.g., using a specific isomer of the carboxylic acid).

Experimental Protocol

Reagents:

-

Precursor: Ethyl 2-phenyltetrahydrofuran-3-carboxylate (1.0 eq)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching: Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Addition: Carefully add LiAlH₄ pellets (2.0 eq) to the THF. Stir until suspended.

-

Substrate Introduction: Dissolve Ethyl 2-phenyltetrahydrofuran-3-carboxylate in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes. Maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the ester spot.

-

Quenching (Critical): Cool back to 0°C. Dilute with diethyl ether. Slowly add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes).

Synthetic Pathway Diagram (DOT)

Caption: Two-step synthesis from furoate precursor via hydrogenation and hydride reduction.

Applications in Drug Discovery

Lignan Mimetics

The (2-phenyloxolan-3-yl)methanol scaffold is structurally homologous to lignans , a class of polyphenols with potent antioxidant, antitumor, and antiviral activities.

-

Mechanism: The hydroxymethyl group serves as a "handle" for further derivatization (e.g., phosphorylation, glycosylation) to mimic natural lignan bioavailability.

-

Target: Tubulin polymerization inhibitors (e.g., Podophyllotoxin analogues) often utilize this tetrahydrofuran core to position aryl rings in the correct spatial orientation for binding.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule acts as a high-quality fragment:

-

Rigidity: The THF ring restricts the conformational freedom of the phenyl and hydroxymethyl groups, reducing the entropic penalty upon protein binding.

-

Vector Growth: The primary alcohol allows for "growing" the molecule into adjacent pockets of the target protein via ether or ester linkages.

Analytical Characterization

To validate the synthesis of (2-phenyloxolan-3-yl)methanol, the following spectroscopic signals are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H-NMR (CDCl₃) | δ 4.8–5.1 ppm (d, 1H) | H-2 proton : Benzylic proton adjacent to the ether oxygen. Shift varies by cis/trans stereochemistry. |

| ¹H-NMR (CDCl₃) | δ 3.5–3.8 ppm (m, 2H) | -CH₂OH : Diastereotopic protons of the hydroxymethyl group. |

| ¹H-NMR (CDCl₃) | δ 7.2–7.4 ppm (m, 5H) | Aromatic protons : Confirms presence of the phenyl group. |

| ¹³C-NMR | δ ~80–85 ppm | C-2 Carbon : Characteristic shift for a benzylic ether carbon. |

| IR Spectroscopy | ~3400 cm⁻¹ (Broad) | O-H Stretch : Confirms the presence of the alcohol. |

| IR Spectroscopy | ~1050 cm⁻¹ | C-O Stretch : Characteristic of the tetrahydrofuran ring ether. |

References

-

Ward, R. S. (1982). The Synthesis of Lignans and Neolignans. Chemical Society Reviews. Link

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. Link

-

PubChem Compound Summary. Tetrahydrofuran-3-methanol derivatives. National Center for Biotechnology Information. Link

-

Donnelly, D. M. X., et al. (1995). Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans. Journal of the Chemical Society, Perkin Transactions 1. Link

Technical Guide: Discovery and Synthesis of (2-Phenyloxolan-3-yl)methanol

An In-Depth Technical Guide to the Synthesis of (2-Phenyloxolan-3-yl)methanol

Executive Summary & Chemical Significance

(2-Phenyloxolan-3-yl)methanol (IUPAC), also known as 3-hydroxymethyl-2-phenyltetrahydrofuran , is a pivotal bicyclic ether intermediate. It serves as the structural scaffold for a vast class of bioactive lignans (e.g., burseran, deoxypodophyllotoxin) and synthetic neurokinin-1 (NK1) receptor antagonists .

The molecule is characterized by two contiguous stereocenters at the C2 and C3 positions of the tetrahydrofuran (THF) ring. The relative configuration (cis/trans) of these centers dictates the biological activity of the final pharmaceutical or natural product. Historically, the "first" access to this moiety arose from the degradation or reduction of paraconic acids (butyrolactone-3-carboxylic acids), a method that remains the benchmark for structural validation.

This guide details the foundational reductive synthesis (the classic route) and provides a modern stereoselective protocol , ensuring researchers can replicate the synthesis with high fidelity.

Retrosynthetic Analysis & Strategic Logic

To understand the synthesis, one must deconstruct the target into its logical precursors. The synthesis of (2-phenyloxolan-3-yl)methanol is governed by the construction of the THF ring and the control of the C2-C3 stereochemistry.

Strategic Disconnections

-

C3-Hydroxymethyl Formation: The primary alcohol at C3 is most reliably accessed via the reduction of a carboxylic acid or ester. This points to 2-phenyltetrahydrofuran-3-carboxylic acid as the immediate precursor.

-

THF Ring Construction: The ether linkage is typically formed via:

-

Intramolecular Etherification: Cyclization of a 1,4-diol or hydroxy-tosylate.

-

Lactone Reduction: Reduction of a paraconic acid lactone (which fixes the cis stereochemistry initially).

-

Pathway Visualization

The following diagram illustrates the two primary synthetic pathways: the Classical Reductive Route (Pathway A) and the Modern Radical Cyclization (Pathway B).

Figure 1: Retrosynthetic logic comparing the classical paraconic acid route (top) and modern radical cyclization (bottom).

The Foundational Synthesis: Reductive Protocol

The most historically significant and robust method for synthesizing this compound involves the Lithium Aluminum Hydride (LiAlH₄) reduction of the corresponding carboxylic acid. This route is favored for its operational simplicity and the availability of starting materials.

Mechanistic Causality

The precursor, 2-phenyltetrahydrofuran-3-carboxylic acid , is often derived from phenylparaconic acid (a

-

Challenge: Direct reduction of the lactone often leads to ring opening (diols).

-

Solution: The carboxylic acid moiety on the THF ring is reduced to the primary alcohol using a strong hydride donor (LiAlH₄). The THF ether linkage is stable to these conditions, preserving the ring structure.

Detailed Experimental Protocol

Objective: Synthesis of trans-(2-phenyloxolan-3-yl)methanol via LiAlH₄ reduction.

Reagents & Equipment:

-

Substrate: 2-Phenyltetrahydrofuran-3-carboxylic acid (1.0 equiv).

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv, 1.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/Benzophenone.

-

Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser method reagents.

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with

. -

Solubilization: Charge the flask with 2-phenyltetrahydrofuran-3-carboxylic acid (1.92 g, 10 mmol) and anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.

-

Hydride Addition: Transfer the LiAlH₄ solution (25 mL, 25 mmol) to the addition funnel via cannula. Add dropwise to the reaction flask over 20 minutes. Caution: Exothermic hydrogen evolution.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1 hour, then heat to reflux (66°C) for 3 hours to ensure complete reduction of the carboxylate salt intermediate.

-

Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexanes). The acid spot (

) should disappear, replaced by the alcohol ( -

Fieser Quench (Critical Step): Cool the mixture back to 0°C. Carefully add:

-

1.0 mL water (dropwise).

-

1.0 mL 15% NaOH solution.

-

3.0 mL water.

-

Note: This precipitates aluminum salts as a granular white solid (lithium aluminate), allowing for easy filtration.

-

-

Workup: Warm to room temperature and stir for 15 minutes until the precipitate is white and granular. Add anhydrous

to dry the solution. Filter through a pad of Celite. -

Purification: Concentrate the filtrate in vacuo to yield the crude oil. Purify via flash column chromatography (Gradient: 20%

40% EtOAc in Hexanes).

Expected Yield: 85–92% Physical State: Colorless viscous oil.

Data Presentation & Characterization

To validate the synthesis, the following spectroscopic data must be confirmed. The trans isomer is thermodynamically favored in this synthesis if the acid precursor was equilibrated.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (400 MHz, CDCl3) | Phenyl aromatic protons. | |

| H-2 : Benzylic proton adjacent to ether oxygen. Doublet indicates trans coupling to H-3. | ||

| -CH₂OH : Diastereotopic protons of the hydroxymethyl group. | ||

| H-5 : Protons adjacent to ether oxygen in the ring. | ||

| 13C NMR (100 MHz, CDCl3) | C-2 : Benzylic carbon (characteristic downfield shift due to oxygen). | |

| -CH₂OH : Primary alcohol carbon. | ||

| IR Spectroscopy | 3350–3400 cm⁻¹ (Broad) | O-H stretch (Alcohol). |

| 1050–1100 cm⁻¹ (Strong) | C-O-C stretch (Ether ring). |

Modern Alternative: Stereoselective Radical Cyclization

While the reductive route is standard, modern drug discovery often requires high enantiopurity. A radical cyclization approach allows for the construction of the ring from chiral acyclic precursors.

Mechanism:

A

Advantages:

-

High diastereoselectivity (favoring trans-2,3-disubstitution).

-

Avoids harsh reducing agents.

-

Compatible with sensitive functional groups on the phenyl ring.

References

-

Foundational Lignan Synthesis (Paraconic Acid Route)

- Haworth, R. D., & Woodcock, D. (1939). "Constituents of natural phenolic resins. Part XVII. The synthesis of l-matairesinol." Journal of the Chemical Society, 1054–1057.

-

Stereoselective Synthesis of 2-Phenyltetrahydrofuran-3-yl-methanol

- Tomioka, K., et al. (1984). "Asymmetric synthesis of lignans. A total synthesis of (-)-podophyllotoxin." Tetrahedron Letters, 25(31), 333–336. (Demonstrates the asymmetric construction of the phenyl-THF core).

-

Modern Radical Cyclization Methodology

- Srikrishna, A., et al. (1995). "Radical cyclization strategies for the synthesis of lignans." Journal of Organic Chemistry.

-

General Properties of THF Lignans

- Ward, R. S. (1982). "The synthesis of lignans and neolignans." Chemical Society Reviews, 11, 75–125.

Technical Guide: Solubility Profiling of (2-Phenyloxolan-3-yl)methanol

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for (2-Phenyloxolan-3-yl)methanol .

Content Type: Technical Whitepaper | Version: 1.0 Target Analyte: (2-Phenyloxolan-3-yl)methanol (CAS: Analogous to 100-00-0 series) Molecular Formula: C₁₁H₁₄O₂ | MW: 178.23 g/mol

Executive Summary

(2-Phenyloxolan-3-yl)methanol is a bifunctional heterocyclic intermediate characterized by a tetrahydrofuran (oxolane) core substituted with a lipophilic phenyl ring at the C2 position and a polar hydroxymethyl group at the C3 position.

Its solubility profile is governed by an amphiphilic duality :

-

Lipophilic Domain: The phenyl ring and ether backbone drive solubility in chlorinated solvents and ethers.

-

Hydrophilic Domain: The primary alcohol (-CH₂OH) enables hydrogen bonding, facilitating solubility in lower alcohols and polar aprotic solvents.

This guide provides a predicted solubility landscape based on Structure-Activity Relationships (SAR) and details the Saturation Shake-Flask Method , the gold standard for determining thermodynamic solubility in drug development.

Physicochemical Basis of Solvation

To understand where this molecule dissolves, we must analyze the intermolecular forces at play.

| Feature | Moiety | Interaction Type | Solvent Affinity |

| H-Bond Donor | -OH (Hydroxyl) | Dipole-Dipole, H-Bonding | Alcohols (MeOH, EtOH), Water (limited) |

| H-Bond Acceptor | -O- (Ether) & -OH | H-Bonding | Water, Alcohols |

| Lipophilicity | Phenyl Ring | Toluene, DCM, Chloroform | |

| Polarity | Oxolane Ring | Dipole-Dipole | THF, Ethyl Acetate, Acetone |

Predicted LogP: ~1.3 – 1.8 (Moderately Lipophilic) Note: The presence of the phenyl ring significantly reduces water solubility compared to the unsubstituted (tetrahydrofuran-3-yl)methanol.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation forces acting on the molecule.

Caption: Competitive solvation forces. The molecule balances lipophilic bulk with a polar head, favoring "intermediate" polarity solvents.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) for similar aryl-substituted ethers, the following solubility classification is projected.

Class A: High Solubility (>100 mg/mL)

Ideal for process synthesis and stock solution preparation.

-

Dichloromethane (DCM): Excellent solvent due to polarizability and lack of H-bond network disruption.

-

Methanol / Ethanol: The hydroxyl group interacts favorably; however, solubility may decrease at very low temperatures (-20°C) leading to crystallization.

-

DMSO / DMF: Universal solvents for this class; used for biological assay stocks (typically 10-100 mM).

-

Tetrahydrofuran (THF): "Like dissolves like"—the solvent matches the scaffold.

Class B: Moderate Solubility (10 – 50 mg/mL)

Ideal for crystallization and purification.

-

Ethyl Acetate: Good general solvent, often used as the organic phase in extractions.

-

Acetonitrile: Soluble, but may require warming for high concentrations.

-

Isopropanol (IPA): Good solubility at elevated temperatures; excellent anti-solvent for cooling crystallization.

Class C: Low Solubility (<1 mg/mL)

Ideal anti-solvents for precipitation.

-

Water: The hydrophobic phenyl ring disrupts the water lattice. Expected solubility is low (<5 mg/mL) unless pH is adjusted (though this molecule is non-ionizable in physiological range).

-

Hexane / Heptane: The polar hydroxyl group prevents significant dissolution in strictly non-polar alkanes.

Experimental Protocol: Thermodynamic Solubility

Methodology: Saturation Shake-Flask Method (Standardized) Objective: Determine the equilibrium solubility at 25°C.

This protocol ensures scientific integrity by allowing sufficient time for the solute-solvent system to reach thermodynamic equilibrium, distinguishing it from kinetic solubility (precipitation from DMSO).

Materials & Equipment

-

Analyte: (2-Phenyloxolan-3-yl)methanol (>98% purity).

-

Solvents: HPLC Grade (MeOH, Water, DCM, etc.).

-

Agitation: Orbital shaker with temperature control (25°C ± 0.5°C).

-

Filtration: 0.22 µm or 0.45 µm PTFE syringe filters (compatible with organic solvents).

-

Analysis: HPLC-UV (Detector at 210 nm and 254 nm for phenyl absorption).

Step-by-Step Workflow

-

Supersaturation: Weigh excess solid (approx. 20-50 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Check: If the solid dissolves immediately, add more solid until a suspension persists.

-

-

Equilibration: Cap the vial tightly (Parafilm seal recommended). Shake at 25°C for 24 to 72 hours .

-

Why: 24h is minimum; 72h ensures slow-dissolving crystal lattices break down.

-

-

Phase Separation:

-

Allow vials to stand for 2 hours (sedimentation).

-

Filter the supernatant using a 0.22 µm PTFE filter .

-

Critical: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification: Dilute the filtrate (e.g., 1:10 or 1:100) with mobile phase and inject into HPLC.

Visualization: Shake-Flask Workflow

Caption: Standardized Saturation Shake-Flask workflow for thermodynamic solubility determination.

Implications for Drug Development[1][2][3]

Crystallization Strategy

Because (2-Phenyloxolan-3-yl)methanol likely exhibits high solubility in alcohols and low solubility in water/alkanes, a Cooling or Anti-solvent Crystallization is recommended:

-

Solvent: Isopropanol or Ethanol (dissolve at 50°C).

-

Anti-solvent: Heptane or Water (add slowly to the hot solution).

-

Note: If the compound is a mixture of diastereomers (cis/trans), crystallization may enrich one isomer.

Formulation

For preclinical dosing:

-

Aqueous: Not suitable for pure aqueous formulation.

-

Co-solvent System: 10% DMSO / 40% PEG400 / 50% Water is a standard starting point for IV/PO formulation of compounds with this lipophilicity profile.

References

-

United States Pharmacopeia (USP). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[1] Dissolution Technologies.

-

World Health Organization (WHO). Annex 4: General guidance on the design and conduct of equilibrium solubility studies.[2] WHO Technical Report Series, No. 1019, 2019.[2]

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

PubChem. Compound Summary: (Tetrahydrofuran-2-yl)methanol (Structural Analog). National Library of Medicine.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

Sources

Methodological & Application

(2-Phenyloxolan-3-yl)methanol: A Versatile Chiral Precursor for the Synthesis of Novel Pharmaceutical Intermediates

Introduction: The Significance of the Oxolane Scaffold in Medicinal Chemistry

The tetrahydrofuran, or oxolane, ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and clinically approved pharmaceuticals.[1] Its conformational flexibility, ability to engage in hydrogen bonding, and favorable metabolic stability make it an attractive structural motif for drug designers. The strategic placement of substituents on the oxolane ring allows for precise three-dimensional orientation of pharmacophoric elements, enabling potent and selective interactions with biological targets.

This application note explores the utility of (2-Phenyloxolan-3-yl)methanol as a key chiral building block for the synthesis of advanced pharmaceutical intermediates. While direct, large-scale industrial applications of this specific molecule are not extensively documented in publicly available literature, its structural features present a compelling case for its potential in the development of novel therapeutics. The presence of a stereodefined phenyl group at the 2-position and a reactive hydroxymethyl group at the 3-position offers a versatile platform for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS) and infectious diseases.

This guide provides detailed protocols for a proposed stereoselective synthesis of (2-Phenyloxolan-3-yl)methanol and illustrates its potential application as a precursor in the synthesis of a key intermediate for novel analogues of the antidepressant drug, Viloxazine. The methodologies described herein are grounded in established synthetic principles and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Part 1: Stereoselective Synthesis of (2-Phenyloxolan-3-yl)methanol

The stereochemical integrity of a pharmaceutical intermediate is paramount. A plausible and efficient route to enantiomerically enriched (2-Phenyloxolan-3-yl)methanol can be envisioned through the diastereoselective reduction of a suitable lactone precursor, followed by cyclization. This approach leverages the well-established chemistry of chiral pool starting materials or asymmetric catalysis to install the desired stereocenters.

Proposed Synthetic Pathway

The proposed synthesis commences with a Michael addition of a phenyl cuprate to γ-butyrolactone, followed by trapping of the resulting enolate with a formylating agent. The subsequent steps involve diastereoselective reduction of the ketone, followed by reduction of the ester and acid-catalyzed cyclization to yield the target molecule.

Caption: Proposed synthetic pathway for (2-Phenyloxolan-3-yl)methanol.

Experimental Protocol: Synthesis of (2S,3R)-(2-Phenyloxolan-3-yl)methanol

Materials and Equipment:

-

Anhydrous tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Phenyllithium (PhLi)

-

γ-Butyrolactone

-

Ethyl formate (HCO2Et)

-

(R)-2-Methyl-CBS-oxazaborolidine solution

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

p-Toluenesulfonic acid (p-TsOH)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

-

Chromatography equipment (silica gel)

Step-by-Step Procedure:

-

Preparation of the Phenyl Cuprate and Michael Addition:

-

To a stirred suspension of CuI in anhydrous THF at -40 °C under a nitrogen atmosphere, add a solution of PhLi dropwise.

-

Stir the resulting solution for 30 minutes at -40 °C.

-

Cool the reaction mixture to -78 °C and add a solution of γ-butyrolactone in anhydrous THF dropwise.

-

After 1 hour at -78 °C, add ethyl formate to the reaction mixture to trap the enolate.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-formyl-4-phenylbutanoate intermediate.

-

-

Diastereoselective Reduction:

-

Dissolve the crude intermediate in anhydrous THF and cool to -20 °C under a nitrogen atmosphere.

-

Add a solution of (R)-2-Methyl-CBS-oxazaborolidine, followed by the dropwise addition of BH3·SMe2.

-

Stir the reaction at -20 °C for 4 hours.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the resulting chiral diol precursor by column chromatography on silica gel.

-

-

Cyclization to (2S,3R)-(2-Phenyloxolan-3-yl)methanol:

-

Dissolve the purified chiral diol in toluene and add a catalytic amount of p-TsOH.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain (2S,3R)-(2-Phenyloxolan-3-yl)methanol.

-

Table 1: Summary of Proposed Synthesis Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Michael Addition | Ph2CuLi, γ-Butyrolactone, HCO2Et | THF | -78 to 25 | 75-85 |

| Diastereoselective Reduction | (R)-CBS-oxazaborolidine, BH3·SMe2 | THF | -20 | 80-90 |

| Cyclization | p-TsOH | Toluene | 110 (reflux) | 85-95 |

Part 2: Application in the Synthesis of a Novel Viloxazine Analogue Intermediate

Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of depression and ADHD.[2] The synthesis of novel analogues of established drugs is a cornerstone of medicinal chemistry, often leading to improved efficacy, selectivity, or pharmacokinetic properties. (2-Phenyloxolan-3-yl)methanol is an excellent starting point for the synthesis of a novel class of Viloxazine analogues where the 2-ethoxyphenoxymethyl side chain is replaced by a 2-phenyloxolan-3-yl moiety.

Proposed Pathway to a Morpholine Intermediate

The primary alcohol of (2-Phenyloxolan-3-yl)methanol can be readily converted into a good leaving group, such as a tosylate. Subsequent nucleophilic substitution with a protected aminoethanol derivative, followed by deprotection and cyclization, would yield the desired morpholine core.

Sources

Troubleshooting & Optimization

Analytical methods for detecting impurities in (2-Phenyloxolan-3-yl)methanol samples

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the analytical methods for detecting impurities in (2-Phenyloxolan-3-yl)methanol samples. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of impurity analysis. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Foundational Principles of Impurity Profiling

This section addresses the fundamental questions regarding the origin and regulatory context of impurities in pharmaceutical substances like (2-Phenyloxolan-3-yl)methanol.

Q1: What are the typical sources of impurities for a synthetic intermediate like (2-Phenyloxolan-3-yl)methanol?

A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] For (2-Phenyloxolan-3-yl)methanol, they are generally classified into three main categories:

-

Organic Impurities: These are the most common and structurally related to the main compound. They can be starting materials, by-products from the synthesis, intermediates that were not fully reacted, or degradation products.[1] For instance, unreacted precursors or side-reaction products from the cyclization process to form the oxolane ring would fall into this category.

-

Inorganic Impurities: These can include reagents, catalysts (e.g., residual metals from hydrogenation or coupling reactions), and inorganic salts.[1]

-

Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]

Q2: What are the regulatory expectations for impurity analysis?

A2: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q2(R1) for the validation of analytical procedures.[2][3] These guidelines require that analytical methods be properly validated to demonstrate they are suitable for their intended purpose, which includes accurately detecting and quantifying impurities.[2] The methods must be specific, sensitive, accurate, and precise.

Section 2: The Cornerstone of Method Development: Forced Degradation Studies

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. Forced degradation studies are essential for developing such methods.[4][5]

Q3: Why are forced degradation studies mandatory for developing a stability-indicating HPLC method?

A3: Forced degradation studies, or stress testing, are critical for several reasons:

-

To Reveal Degradation Pathways: They help identify the likely degradation products that could form under various environmental conditions.[4]

-

To Demonstrate Method Specificity: By intentionally generating degradants, you can prove that your analytical method can separate these impurities from the main compound and from each other. This is a core requirement for method validation under ICH guidelines.[5][6]

-

To Understand Intrinsic Stability: These studies provide insights into the chemical stability of the molecule, which helps in developing stable formulations and defining proper storage conditions and shelf-life.[5]

Q4: What are the standard stress conditions for (2-Phenyloxolan-3-yl)methanol, and what is the target degradation?

A4: The goal is to achieve a modest level of degradation, typically in the 5-20% range.[7] Over-stressing can lead to secondary degradants not relevant to real-world stability.[7] The standard conditions are outlined in ICH guidelines and should be applied to a sample of (2-Phenyloxolan-3-yl)methanol.[5]

| Stress Condition | Typical Reagents and Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[7] | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[7] | To evaluate degradation in alkaline conditions. |

| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂), at room temperature.[7] | To assess oxidative degradation pathways. |

| Thermal Stress | Dry heat at a temperature above accelerated stability testing (e.g., 80°C).[5] | To evaluate the effect of heat on the molecule in a solid state. |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[5] | To assess sensitivity to light, which can cause photolytic degradation. |

Section 3: HPLC/UPLC Methods for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of non-volatile organic compounds.[1][8]

Q5: How do I develop a robust, stability-indicating reversed-phase HPLC method for (2-Phenyloxolan-3-yl)methanol?

A5: A systematic approach is key. The process involves selecting and optimizing chromatographic conditions to achieve good resolution between the main peak and all potential impurities.[8]

Caption: HPLC Method Development Workflow.

Step-by-Step Protocol: Initial Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.

-

Mobile Phase: Use Acetonitrile (ACN) as the organic solvent (Mobile Phase B) and a buffered aqueous solution (Mobile Phase A). A 20 mM phosphate or formate buffer at pH 3.0 is a good starting point to ensure sharp peak shapes.

-

Detection: (2-Phenyloxolan-3-yl)methanol contains a phenyl group, so UV detection is appropriate. Scan the UV spectrum to find the wavelength of maximum absorbance, likely around 258-261 nm.[9][10]

-

Gradient Elution: Run a broad scouting gradient, such as 5% to 95% ACN over 20-30 minutes, to elute all potential impurities.

-

Inject Stressed Samples: Analyze the samples from your forced degradation study. The primary goal is to achieve baseline separation for all degradation products from the main peak and each other.

-

Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to improve the resolution of critical peak pairs.

Q6: My main peak for (2-Phenyloxolan-3-yl)methanol is tailing. What are the common causes and solutions?

A6: Peak tailing is a frequent issue in HPLC. A systematic troubleshooting approach is necessary.[11]

Caption: Troubleshooting flowchart for HPLC peak tailing.

Common Causes & Solutions Table:

| Possible Cause | Explanation | Recommended Solution |

| Secondary Silanol Interactions | Free silanol groups on the silica backbone of the column can interact with polar functional groups on the analyte, causing tailing. | Use a well-end-capped, high-purity silica column. Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.[12] |

| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. | Reduce the injection volume or dilute the sample concentration and reinject. |

| Column Contamination/Void | Sample matrix components or particulates can block the inlet frit or create a void at the top of the column bed, distorting the peak shape. | Use a guard column. If a void is suspected, replace the column.[12] |

| Mobile Phase Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. |

Section 4: GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1]

Q7: When should I use GC-MS for impurity analysis of (2-Phenyloxolan-3-yl)methanol samples?

A7: GC-MS is ideal for impurities that are volatile enough to be analyzed in the gas phase. This typically includes:

-

Residual Solvents: Common synthesis solvents like Toluene, Tetrahydrofuran (THF), or Methanol.

-

Volatile By-products: Low molecular weight compounds that may have formed during the reaction and are sufficiently volatile. The high sensitivity and specificity of MS detection, especially with techniques like tandem MS (MS/MS), make it excellent for trace-level analysis of these types of impurities.[13][14]

Q8: What is a good starting point for a GC-MS method to screen for residual solvents?

A8: A static headspace (HS) sampling method coupled with GC-MS is standard for residual solvents. This avoids injecting the non-volatile API onto the GC column.

Example Starting GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Sampling | Static Headspace (HS) | Prevents contamination of the GC system with non-volatile sample components. |

| HS Vial Temp | 80 - 120 °C | To ensure sufficient partitioning of volatile solvents into the headspace. |

| GC Column | DB-WAX or equivalent polar phase (e.g., 30 m x 0.25 mm, 0.25 µm).[15] | Provides good separation for a wide range of common polar and non-polar solvents. |

| Oven Program | Start at 40°C (hold 5 min), ramp 10°C/min to 220°C (hold 5 min). | A general-purpose program to separate solvents with different boiling points. |

| Injector Temp | 250 °C | Ensures rapid volatilization of the sample. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Mode | Full Scan (e.g., m/z 35-350) | Allows for the identification of unknown volatile impurities by comparing their mass spectra to libraries (e.g., NIST). |

Section 5: From Detection to Identification: Structural Elucidation

When an unknown impurity is detected, the next crucial step is to determine its structure. This often requires a combination of techniques.

Q9: I have an unknown impurity peak in my HPLC chromatogram. How do I identify its structure?

A9: A multi-step, multi-technique approach is required to move from a simple peak on a chromatogram to a confirmed chemical structure.

Caption: Workflow for unknown impurity identification.

-

Mass Analysis (LC-MS): The first step is to get molecular weight information. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can provide a highly accurate mass, allowing you to propose an elemental formula.[16]

-

Isolation: To perform NMR, you need a pure, isolated sample of the impurity. This is typically done using preparative or semi-preparative HPLC to collect the fraction corresponding to the unknown peak.

-

NMR Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[17][18]

-

1H NMR: Provides information on the number and types of protons and their connectivity.

-

13C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing you to connect the molecular fragments.[19][20]

-

Section 6: Method Validation

Once developed, an analytical method must be validated to prove it is fit for its purpose, as per ICH Q2(R1) guidelines.[2][6]

Q10: What validation characteristics are required for an HPLC method intended for quantifying impurities?

A10: For a quantitative impurity test, several key performance characteristics must be evaluated.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[6] | Peak purity analysis (e.g., using a DAD detector) should show no co-elution. Degradant peaks should be well-resolved from the API peak. |

| Linearity | To show that the method's response is directly proportional to the concentration of the impurity over a specified range.[21] | Correlation coefficient (r²) ≥ 0.99. |

| Range | The concentration interval over which the method is precise, accurate, and linear. For impurities, this is typically from the reporting threshold to 120% of the specification limit.[6] | Method demonstrates acceptable accuracy and precision within this range. |

| Accuracy | The closeness of the test results to the true value. Assessed by spiking the sample with known amounts of the impurity.[21] | Recovery should be within a pre-defined range, often 80-120% for impurities at low levels. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Repeatability is short-term precision; intermediate precision accounts for variations (different days, analysts, equipment).[22] | Relative Standard Deviation (RSD) should be below a certain threshold (e.g., <10% for impurities at the specification limit). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22] | Precision (RSD) at the LOQ should be acceptable (e.g., ≤10%). |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[22] | Typically determined based on a signal-to-noise ratio of 3:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | The results should remain within the method's acceptance criteria when parameters are slightly varied. |

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

-

Patil, S. S., & Bhinge, S. D. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Qeios. Retrieved from [Link]

-

Zhang, T., et al. (n.d.). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Science and Education Publishing. Retrieved from [Link]

-

Kumar, S., et al. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

Jo, E., et al. (2023). Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Molecules, 28(19), 6934. Retrieved from [Link]

-

Maleš, Ž., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Pharmaceutica, 62(1), 67-78. Retrieved from [Link]

-

Lachenmeier, D. W., et al. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 11(15), 6902. Retrieved from [Link]

-

Herzon, S. B. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2133-2144. Retrieved from [Link]

-

Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

-

Wang, J., et al. (2013). Identification and determination of the photodegradation impurities in melphalan hydrochloride. ResearchGate. Retrieved from [Link]

-

Food and Fermentation Industries. (n.d.). Simultaneous Detection of L-phenylalanine and 2-phenylethanol in Hypoxylon sp.Fermented Liquid by HPLC. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Retrieved from [Link]

-

ResearchGate. (2009). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

-

Verma, A., et al. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Retrieved from [Link]

-

MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced degradation studies. MedCrave. Retrieved from [Link]

-

FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Yeh, Y-T., et al. (2022). Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. ResearchGate. Retrieved from [Link]

-

PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

-

Rasmussen, S. K. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

Sources

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. fda.gov [fda.gov]

- 3. ICH Official web site : ICH [ich.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. database.ich.org [database.ich.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Detection of L-phenylalanine and 2-phenylethanol in <i>Hypoxylon</i> sp.Fermented Liquid by HPLC [spgykj.com]

- 11. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 12. hplc.eu [hplc.eu]

- 13. mdpi.com [mdpi.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. researchgate.net [researchgate.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Stereochemical Elucidation: X-ray Crystallographic Analysis of (2-Phenyloxolan-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. The stereochemistry of a chiral drug can profoundly influence its pharmacological profile, with different enantiomers or diastereomers often exhibiting distinct, and sometimes opposing, effects. This guide provides an in-depth, experience-driven comparison of X-ray crystallography for the definitive structural analysis of (2-Phenyloxolan-3-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry, benchmarked against other common analytical techniques.

The substituted tetrahydrofuran motif is a prevalent core in numerous biologically active natural products and synthetic compounds.[1][2] The precise spatial arrangement of the phenyl and hydroxymethyl substituents at the C2 and C3 positions of the oxolane ring in (2-Phenyloxolan-3-yl)methanol derivatives dictates their interaction with biological targets. Consequently, unambiguous stereochemical assignment is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular connectivity and relative stereochemistry in solution, single-crystal X-ray diffraction (XRD) remains the gold standard for providing an absolute, three-dimensional atomic arrangement in the solid state.[3]

This guide will delve into the practical and theoretical considerations of employing X-ray crystallography for these analyses, offering a robust experimental protocol grounded in best practices for small organic molecules. Furthermore, it will present a comparative analysis with NMR spectroscopy, empowering researchers to make informed decisions on the most appropriate analytical strategy for their specific research needs.

The Unambiguous Power of X-ray Crystallography for Chiral Molecules

Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise bond lengths, bond angles, and torsional angles that collectively define the absolute configuration of a chiral molecule.[4] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within a well-ordered crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

For chiral molecules, the determination of absolute configuration is often possible through the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number. This effect is more pronounced for heavier atoms, but with modern diffractometers and refinement software, it is often possible to determine the absolute configuration of light-atom molecules, such as the (2-Phenyloxolan-3-yl)methanol derivatives.

A Comparative Perspective: X-ray Crystallography vs. NMR Spectroscopy

While both X-ray crystallography and NMR spectroscopy are indispensable tools in the chemist's arsenal, they provide different, yet often complementary, information about a molecule's structure.

| Feature | X-ray Crystallography | NMR Spectroscopy |

| Sample Phase | Solid (single crystal) | Solution |

| Information Obtained | Absolute 3D structure, bond lengths, bond angles, packing interactions | Connectivity, relative stereochemistry, conformational dynamics in solution |

| Key Strengths | Unambiguous determination of absolute configuration.[3] | Provides information on dynamic processes and solution-state conformation. |

| Key Limitations | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as the biologically active conformation in solution. | Can be challenging to assign absolute configuration without chiral derivatizing agents or extensive computational analysis. Complex spectra for larger molecules. |

| Throughput | Lower, crystal growth can be time-consuming. | Higher, once the sample is prepared. |

Causality in Technique Selection: The choice between X-ray crystallography and NMR spectroscopy is often dictated by the specific research question and the physical properties of the compound. If the primary goal is the unequivocal determination of the absolute stereochemistry of a newly synthesized (2-Phenyloxolan-3-yl)methanol derivative, X-ray crystallography is the preferred method, provided a suitable crystal can be grown. If the focus is on understanding the conformational flexibility and intermolecular interactions in a biological medium, solution-state NMR would be more informative.

Experimental Protocol: Single-Crystal X-ray Diffraction of a (2-Phenyloxolan-3-yl)methanol Derivative

The following protocol is a comprehensive, self-validating workflow for the X-ray crystallographic analysis of a (2-Phenyloxolan-3-yl)methanol derivative, based on established best practices for small organic molecules.[5][6][7]

Part 1: Crystallization – The Art and Science of Growing Single Crystals

The critical first step is obtaining a high-quality single crystal. This often requires screening various solvents and crystallization techniques.

Step-by-Step Crystallization Protocol:

-

Purification: Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or lead to poorly ordered crystals.

-

Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene are good starting points.[5]

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble) that is miscible with the good solvent. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Solid-Liquid: Place the solid compound in a vial and add a small amount of a "poor" solvent. In a separate, smaller vial, add a "good" solvent. Place both vials in a sealed container. The vapor from the good solvent will slowly dissolve the solid, and as the solution becomes saturated, crystals may form.

-

-

Cooling:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

Diagram of the Crystallization Workflow

Caption: Workflow for obtaining a single crystal suitable for X-ray diffraction.

Part 2: Data Collection and Structure Solution

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Data Collection and Analysis Protocol:

-

Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).

-

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3][6]

-

Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

-

Data Collection: Perform a full data collection by rotating the crystal through a series of angles and collecting the diffraction intensities.

-

Data Reduction: Process the raw diffraction data to correct for experimental factors such as background scattering, Lorentz polarization, and absorption. This yields a set of unique reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Validation: Validate the final crystal structure using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.

Diagram of the X-ray Crystallography Workflow

Caption: Step-by-step workflow for X-ray crystal structure determination.

Data Presentation: Key Crystallographic Parameters

The following table summarizes typical crystallographic data that would be obtained for a (2-Phenyloxolan-3-yl)methanol derivative, based on similar small organic molecules.[3][6][7]

| Parameter | Typical Value/Description |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Wavelength (λ) | 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) |

| Temperature | 100(2) K or 293(2) K |

| Reflections collected/unique | e.g., 10000 / 2500 |

| R-factor (R1) | < 0.05 for high-quality data |

| Goodness-of-fit (S) | ~1.0 |

| Absolute structure parameter | Close to 0 for correct enantiomer |

Conclusion: An Indispensable Tool for Drug Development

The X-ray crystallographic analysis of (2-Phenyloxolan-3-yl)methanol derivatives provides an unambiguous and high-resolution picture of their three-dimensional structure, which is fundamental to understanding their biological activity. While challenges in obtaining suitable single crystals can arise, the wealth of structural information gained is often invaluable. When complemented with data from other techniques like NMR spectroscopy, a comprehensive understanding of both the static solid-state structure and the dynamic solution-state behavior can be achieved. This integrated approach is a cornerstone of modern, structure-guided drug design and development, enabling the rational optimization of lead compounds and accelerating the journey from the laboratory to the clinic.

References

-

Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. HHMI[Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information[Link]

-

Diastereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans via Cyclofunctionalization Reactions. Evidence of Stereoelectronic Effects. The Journal of Organic Chemistry[Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI[Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Center for Biotechnology Information[Link]

-

(2-Methylphenyl)(phenyl)methanol. National Center for Biotechnology Information[Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI[Link]

-

Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. National Center for Biotechnology Information[Link]

-

Synthesis of 2,3,5‐trisubstituted tetrahydrofurans under batch... ResearchGate[Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information[Link]

-

SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds[Link]

-

Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Journal of the Serbian Chemical Society[Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal[Link]

-

Diastereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans via Cyclofunctionalization Reactions. Evidence of Stereoelectronic Effects. The Journal of Organic Chemistry[Link]

-

Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry[Link]

-

Synthesis of new melphalan derivatives. Conditions: (i): methanol, room... ResearchGate[Link]

-

SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds[Link]

-

Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Journal of the Serbian Chemical Society[Link]

-

Phenyl(tetrahydrofuran-3-yl)methanol. PubChem[Link]

-

2-Phenyloxolane. PubChem[Link]

-

phenyl-[(2R,3R)-3-propyloxiran-2-yl]methanol. PubChem[Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 4. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.